Cas no 85959-05-3 (4,4'-[piperazine-1,4-diylbis[(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[(4-methyl-2-sulphophenyl)azo]naphthalene-2,7-disulphonic] acid, potassium sodium salt)

4,4'-[piperazine-1,4-diylbis[(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[(4-methyl-2-sulphophenyl)azo]naphthalene-2,7-disulphonic] acid, potassium sodium salt structure
85959-05-3 structure
Product name:4,4'-[piperazine-1,4-diylbis[(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[(4-methyl-2-sulphophenyl)azo]naphthalene-2,7-disulphonic] acid, potassium sodium salt
CAS No:85959-05-3
MF:C44H36Cl2N14O20S6?xK?xNa
MW:
CID:1842907

4,4'-[piperazine-1,4-diylbis[(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[(4-methyl-2-sulphophenyl)azo]naphthalene-2,7-disulphonic] acid, potassium sodium salt Chemical and Physical Properties

Names and Identifiers

    • 4,4'-[piperazine-1,4-diylbis[(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[(4-methyl-2-sulphophenyl)azo]naphthalene-2,7-disulphonic] acid, potassium sodium salt
    • 4,4'-(Piperazine-1,4-diylbis((6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid, potassium sodium salt
    • 2,7-Naphthalenedisulfonic acid, 4,4'-(1,4-piperazinediylbis((6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((4-methyl-2-sulfophenyl)azo)-, potassium sodium salt
    • 2,7-Naphthalenedisulfonic acid,4,4'-[1,4-piperazinediylbis[(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[(4-methyl-2-sulfophenyl)azo]-,potassium sodium salt
    • Inchi: InChI=1S/C44H36Cl2N14O20S6.K.Na.2H/c1-19-3-5-25(29(11-19)83(69,70)71)55-57-35-31(85(75,76)77)15-21-13-23(81(63,64)65)17-27(33(21)37(35)61)47-41-49-39(45)51-43(53-41)59-7-9-60(10-8-59)44-52-40(46)50-42(54-44)48-28-18-24(82(66,67)68)14-22-16-32(86(78,79)80)36(38(62)34(22)28)58-56-26-6-4-20(2)12-30(26)84(72,73)74;;;;/h3-6,11-18,61-62H,7-10H2,1-2H3,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,47,49,51,53)(H,48,50,52,54);;;;/b57-55+,58-56+;;;;
    • InChI Key: WXCMGLMAQRLQMR-YZTFPUBVSA-N
    • SMILES: CC1=CC(=C(C=C1)/N=N/C2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=C4N=C(Cl)N=C(N4)N5CCN(CC5)C6=NC(=NC(=NC7=C8C(=CC(=C7)S(=O)(=O)O)C=C(C(=C8O)/N=N/C9=C(C=C(C)C=C9)S(=O)(=O)O)S(=O)(=O)O)N6)Cl)O)S(=O)(=O)O.[K].[Na].[H].[H]

Computed Properties

  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 34
  • Heavy Atom Count: 88
  • Rotatable Bond Count: 14

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd